Methyl (R)-4-amino-5-(methylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate is a chemical compound with a specific structure that includes an amino group, a methylamino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate can be achieved through several methods. One common approach involves the use of chiral auxiliaries for asymmetric construction. This method ensures the production of the desired enantiomer with high purity. Another method involves the reduction of Diels-Alder adducts, which provides a straightforward route to the target compound .
Industrial Production Methods
Industrial production of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate can be compared with other similar compounds, such as:
Methylamine: A simpler compound with a similar amino group but lacking the ester functional group.
N-Methyl-α-amino acids: Compounds with similar structural features but different functional groups and properties.
Uniqueness
The uniqueness of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl (4R)-4-amino-5-(methylamino)-5-oxopentanoate |
InChI |
InChI=1S/C7H14N2O3/c1-9-7(11)5(8)3-4-6(10)12-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m1/s1 |
InChI Key |
QSNYECKSZFZCHK-RXMQYKEDSA-N |
Isomeric SMILES |
CNC(=O)[C@@H](CCC(=O)OC)N |
Canonical SMILES |
CNC(=O)C(CCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.